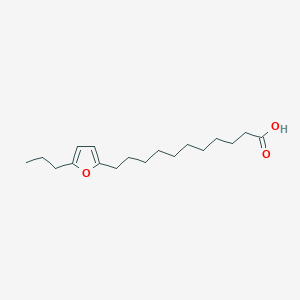
11-(5-Propylfuran-2-yl)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(5-Propylfuran-2-yl)undecanoic acid is a furan fatty acid characterized by a central furan ring with a propyl group at the 5-position and an undecanoic acid chain. This compound is part of a broader class of furan fatty acids known for their antioxidant properties and potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-Propylfuran-2-yl)undecanoic acid typically involves the formation of the furan ring followed by the attachment of the propyl group and the undecanoic acid chain. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by alkylation to introduce the propyl group. The final step involves the attachment of the undecanoic acid chain through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
Analyse Chemischer Reaktionen
Types of Reactions
11-(5-Propylfuran-2-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan ring-opened products, while reduction may produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
11-(5-Propylfuran-2-yl)undecanoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of furan fatty acids and their derivatives.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic benefits, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the development of new materials and products with enhanced stability and antioxidant properties.
Wirkmechanismus
The mechanism of action of 11-(5-Propylfuran-2-yl)undecanoic acid involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells and tissues from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in cellular defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid
- 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
- 9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid
Uniqueness
11-(5-Propylfuran-2-yl)undecanoic acid is unique due to its specific structural features, including the propyl group at the 5-position of the furan ring and the undecanoic acid chain
Eigenschaften
Molekularformel |
C18H30O3 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
11-(5-propylfuran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-11-16-14-15-17(21-16)12-9-7-5-3-4-6-8-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
InChI-Schlüssel |
JFNRGFGYOVIRTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(O1)CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11760836.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11760850.png)
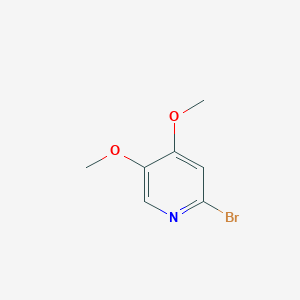

![4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B11760864.png)
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)

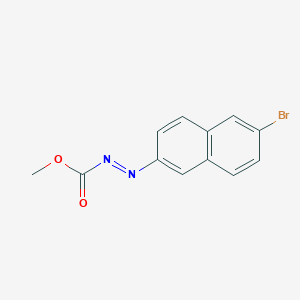
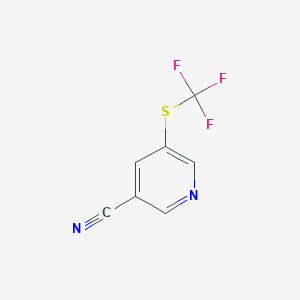
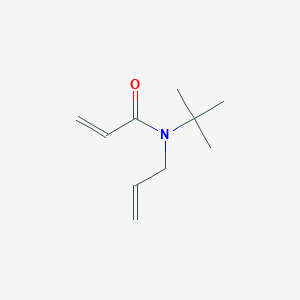
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
